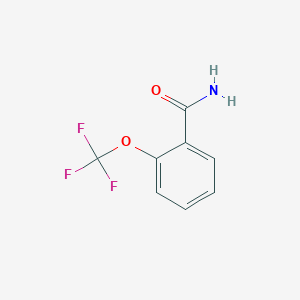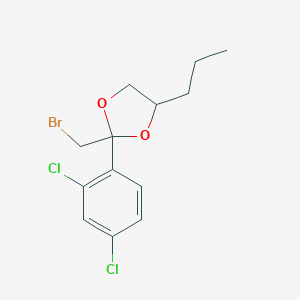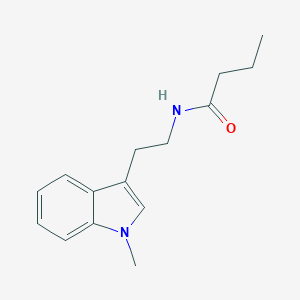
N-Butanoyl-5-methyltryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butanoyl-5-methyltryptamine, also known as 5-MeO-NBMT, is a synthetic tryptamine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound is structurally similar to the natural tryptamine neurotransmitter serotonin, which plays a crucial role in regulating mood, appetite, and sleep. In
Mécanisme D'action
The mechanism of action of N-Butanoyl-5-methyltryptamine is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This mechanism of action is similar to that of other psychedelics such as LSD and psilocybin.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-Butanoyl-5-methyltryptamine are not well characterized, but it is believed to modulate serotonin receptor activity in the brain. This compound has been shown to produce psychedelic effects in humans, including altered perception, mood, and cognition. Additionally, N-Butanoyl-5-methyltryptamine has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular health issues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Butanoyl-5-methyltryptamine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using this compound is its potential for producing psychedelic effects in humans, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-Butanoyl-5-methyltryptamine. One area of interest is its potential therapeutic applications in treating mental health disorders, particularly depression and anxiety. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter release and neuronal activity. Finally, the safety and efficacy of N-Butanoyl-5-methyltryptamine in humans need to be further explored before it can be considered for clinical use.
Méthodes De Synthèse
The synthesis of N-Butanoyl-5-methyltryptamine involves several steps, including the condensation of 5-methylindole with butanoyl chloride, followed by reduction with sodium borohydride. The resulting product is purified through recrystallization and characterized through spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy. This synthesis method has been optimized to produce high yields of pure N-Butanoyl-5-methyltryptamine, making it suitable for scientific research purposes.
Applications De Recherche Scientifique
N-Butanoyl-5-methyltryptamine has been studied for its potential therapeutic applications in treating various mental health disorders, including depression, anxiety, and addiction. This compound has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in regulating mood and cognition. By modulating serotonin receptor activity, N-Butanoyl-5-methyltryptamine may have the potential to alleviate symptoms of these disorders.
Propriétés
Numéro CAS |
153342-22-4 |
|---|---|
Nom du produit |
N-Butanoyl-5-methyltryptamine |
Formule moléculaire |
C15H20N2O |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
N-[2-(1-methylindol-3-yl)ethyl]butanamide |
InChI |
InChI=1S/C15H20N2O/c1-3-6-15(18)16-10-9-12-11-17(2)14-8-5-4-7-13(12)14/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H,16,18) |
Clé InChI |
NFDMRSZTYMLAII-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C |
SMILES canonique |
CCCC(=O)NCCC1=CN(C2=CC=CC=C21)C |
Autres numéros CAS |
153342-22-4 |
Synonymes |
5-MebT 5-methyl N-butanoyltryptamine N-butanoyl-5-methyltryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
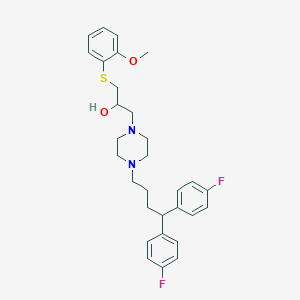
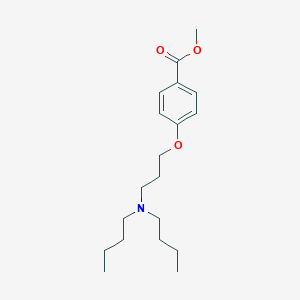
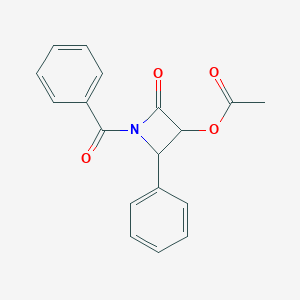
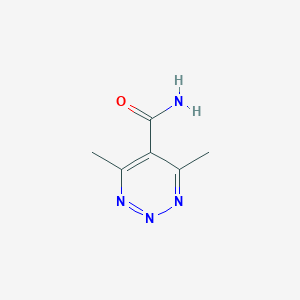
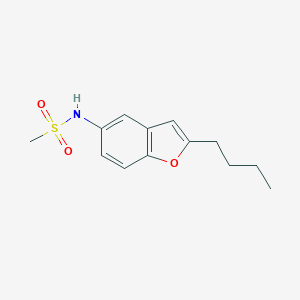
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
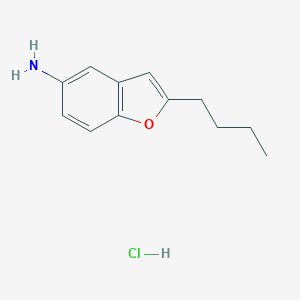
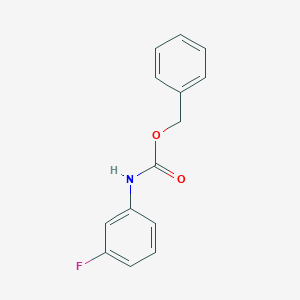
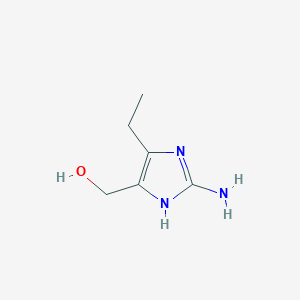
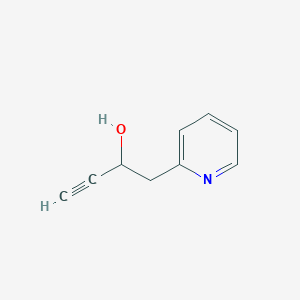
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
